molecular formula C12H30N2S+2 B10782685 Tiametonium CAS No. 742645-79-0

Tiametonium

Cat. No.: B10782685
CAS No.: 742645-79-0
M. Wt: 234.45 g/mol
InChI Key: DNGWFBRFKCEWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiametonium Iodide (CAS 10433-71-3, molecular formula: C₁₂H₃₀I₂N₂S) is a quaternary ammonium compound classified as a cholinergic agent . It acts as a ganglionic blocker, inhibiting nicotinic acetylcholine receptors at autonomic ganglia, which contributes to its antihypertensive effects by reducing sympathetic tone . Structurally, it features a sulfur atom within its ammonium core, distinguishing it from other classical ganglionic blockers like hexamethonium or pentamethonium. Its iodine substituents enhance molecular stability and influence pharmacokinetic properties such as solubility and tissue distribution .

Properties

CAS No.

742645-79-0

Molecular Formula

C12H30N2S+2

Molecular Weight

234.45 g/mol

IUPAC Name

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium

InChI

InChI=1S/C12H30N2S/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2/h7-12H2,1-6H3/q+2

InChI Key

DNGWFBRFKCEWOW-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)CCSCC[N+](C)(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Iodine vs.
  • Sulfur Inclusion : The sulfur atom in this compound may enhance metabolic stability or influence tissue penetration compared to purely hydrocarbon-based analogs .

Pharmacological and Clinical Comparisons

Efficacy and Selectivity

  • This compound Iodide: Demonstrates prolonged duration of action due to iodine’s slower dissociation from receptors. It shows selectivity for autonomic ganglia over neuromuscular junctions, reducing muscle weakness side effects .
  • Pentamethonium Bromide : Shorter chain length reduces potency compared to this compound, limiting its clinical utility .

Adverse Effects

Compound Common Adverse Effects Notes
This compound Iodide Dry mouth, constipation, urinary retention Reduced neuromuscular effects due to structural specificity
Hexamethonium Bromide Severe hypotension, ileus, blurred vision Non-selective action increases toxicity

Research Findings and Trends

Comparative pharmacokinetic analyses highlight its slower elimination half-life (t₁/₂ = 6–8 hours) versus hexamethonium (t₁/₂ = 2–3 hours), attributed to iodine’s steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.